molecular formula C11H15N3O2 B2715855 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 2034305-69-4

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2715855
CAS No.: 2034305-69-4
M. Wt: 221.26
InChI Key: USAZQXNMKPASST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone features a bicyclo[2.2.1]heptane core modified with oxygen (oxa) and nitrogen (aza) atoms at positions 2 and 5, respectively. The methanone group bridges the bicyclic system to a 1-ethyl-substituted pyrazole ring. This structure combines rigidity from the bicyclic framework with the versatility of the pyrazole moiety, making it a candidate for pharmaceutical intermediates or bioactive molecules.

Properties

IUPAC Name

(2-ethylpyrazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-14-10(3-4-12-14)11(15)13-6-9-5-8(13)7-16-9/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAZQXNMKPASST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bicyclic core can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-oxa-5-azabicyclo[221]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can mimic natural products, making it a candidate for the development of new therapeutic agents targeting various biological pathways.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, where specific structural properties are required.

Mechanism of Action

The mechanism of action of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic core provides a rigid framework that can fit into specific binding sites on proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Applications/Notes References
Target Compound (1-ethyl-1H-pyrazol-5-yl)methanone C₁₂H₁₅N₃O₂ 233.27 Hypothesized kinase inhibitor; pyrazole enhances metabolic stability.
3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol Propan-1-ol C₉H₁₇NO₂ 171.24 Synthesis intermediate; used in functionalization reactions.
((1R,4R)-2-oxa-5-azabicyclo[...]phenyl)methanone (Compound 106) Benzoimidazole-piperidine C₂₅H₂₇N₅O₂ 437.51 Repurposed antimalarial agent; demonstrates in vivo efficacy.
2-(3-fluorophenyl)-1-{2-oxa-5-azabicyclo[...]ethan-1-one 3-Fluorophenyl C₁₃H₁₄FNO₂ 235.25 Research chemical; fluorophenyl increases lipophilicity.
2-[(1S,4S)-2-oxa-5-azabicyclo[...]ethanol;oxalic acid Ethanol; oxalic acid C₉H₁₅NO₆ 233.22 Intermediate with improved solubility due to oxalic acid.

Physicochemical Properties

  • However, this may lower aqueous solubility compared to linear amines. Ethyl-pyrazole substitution in the target compound likely improves metabolic stability over methyl analogs .
  • Melting Points : Compound 106 () has a melting point of 113–115°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but expected to align with similar bicyclic ketones (e.g., 100–150°C).

Pharmacological Potential

  • Kinase Inhibition : The pyrazole-bicyclic hybrid in the target compound may mimic ATP-binding motifs in kinases, as seen in ’s pyridopyrimidine derivative .
  • Antimalarial Activity: Compound 106 () demonstrates the scaffold’s utility in antiparasitic drug repositioning, with IC₅₀ values in the nanomolar range .

Key Differentiators and Challenges

  • Substituent Impact : The ethyl group on the pyrazole in the target compound may confer better metabolic stability than smaller alkyl groups (e.g., methyl) while balancing lipophilicity.
  • Synthetic Complexity : Multi-step syntheses (e.g., ) highlight challenges in stereochemical control and yield optimization.
  • Data Gaps: Limited direct data on the target compound necessitate extrapolation from structural analogs.

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, synthesis, and potential therapeutic applications.

Structural Overview

The compound features a unique bicyclic structure that includes an oxazolidine ring fused with a heptane framework and a pyrazole moiety. This structural configuration is pivotal in determining its biological properties.

Biological Activity

The biological activity of this compound primarily involves its interaction with various receptors and enzymes, influencing several biochemical pathways.

Research indicates that this compound may act as an agonist or antagonist at specific receptors, modulating their activity and affecting downstream signaling pathways. Its potential roles include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for various metabolic processes.
  • Receptor Modulation : It can modulate G protein-coupled receptors (GPCRs), which are vital for numerous physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • G Protein-Coupled Receptors (GPCRs) Interaction :
    • The compound has been shown to interact with GPCRs, which are essential for transmitting signals from outside the cell to the inside. These interactions can lead to varied physiological responses such as changes in heart rate and smooth muscle contraction .
  • Enzyme Activity :
    • Studies have indicated that 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives exhibit significant enzyme inhibition properties, impacting pathways involved in pain perception and inflammation.
  • Therapeutic Potential :
    • The compound's ability to modulate receptor activity suggests potential applications in treating conditions such as neuropathic pain, anxiety disorders, and other neurological conditions.

Comparative Analysis

To provide context regarding the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azabicyclo[2.2.1]heptaneSimilar bicyclic coreLacks pyrazole moiety
Baclofenγ-Amino butyric acid analogueUsed as a muscle relaxant
PregabalinAnother GABA analogueTreats neuropathic pain
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochlorideHydrochloride salt formVariation affects solubility

This table highlights how the presence of the pyrazole moiety in 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives may enhance their biological activity compared to similar compounds.

Synthesis

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives typically involves multiple synthetic steps starting from readily available precursors. A common synthetic route includes:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the pyrazole moiety via coupling reactions.
  • Final modifications to enhance solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.